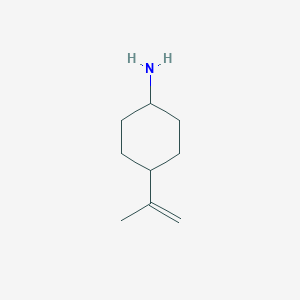

4-Isopropenylcyclohexylamine

Description

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

4-prop-1-en-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C9H17N/c1-7(2)8-3-5-9(10)6-4-8/h8-9H,1,3-6,10H2,2H3 |

InChI Key |

LFDAHIJVYNDERS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CCC(CC1)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

4-Isopropenylcyclohexylamine has been investigated for its potential in drug development, particularly as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Synthesis of Antipsychotic Drugs

One notable application is its role in the synthesis of Cariprazine, an antipsychotic medication used for treating schizophrenia and bipolar disorder. The synthesis involves using this compound as a starting material, which undergoes reductive amination processes to yield the desired compound .

Anticancer Research

Recent studies have explored the anticancer properties of derivatives related to this compound. For instance, compounds synthesized from this amine have shown promising activity against various cancer cell lines, indicating its potential as a scaffold for developing new anticancer agents .

Industrial Applications

In addition to its pharmaceutical uses, this compound finds applications in industrial chemistry.

Epoxy Resins and Thermoplastics

The compound is utilized in the manufacture of epoxy resins and thermoplastics, which are integral in producing paints, coatings, adhesives, and sealants. These materials are widely used in construction and automotive industries due to their durability and resistance to environmental factors .

Food Contact Materials

This compound is also registered for use in food contact materials, ensuring compliance with safety regulations while maintaining performance standards . Its application in this area highlights its versatility and importance in consumer safety.

Case Study 1: Antipsychotic Synthesis

In a study focused on synthesizing Cariprazine, researchers demonstrated that using this compound as a precursor allowed for efficient production with high yields. The process involved multiple steps including amination and purification techniques that enhanced the overall efficacy of the synthesis route .

Case Study 2: Anticancer Activity Evaluation

A series of compounds derived from this compound were tested against several cancer cell lines following National Cancer Institute protocols. The results indicated significant cytotoxicity against specific lines, prompting further investigation into their mechanisms of action and potential therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 4-isopropylcyclohexylamine with other cyclohexylamine derivatives, focusing on molecular properties and safety data derived from available sources:

Key Findings:

Structural Impact on Properties: The isopropyl group in 4-isopropylcyclohexylamine introduces steric hindrance and moderate hydrophobicity, likely reducing water solubility compared to unsubstituted cyclohexylamine. Molecular weight increases with larger substituents (e.g., amyl vs. isopropyl), which may correlate with higher boiling points and viscosity.

No hazard data is available for 4-isopropylcyclohexylamine, highlighting a gap in risk assessment for this compound .

Functional Group Variations: While 4-heptylcyclohexanone (C₁₃H₂₄O) shares a cyclohexane backbone, its ketone functional group renders it chemically distinct from amine derivatives. Ketones typically exhibit different reactivity (e.g., participation in condensation reactions) and toxicity profiles compared to amines .

Research Implications and Limitations

- Synthetic Applications : The isopropyl group in 4-isopropylcyclohexylamine may enhance stability in catalytic reactions, whereas the amyl derivative’s bulkier structure could favor selective binding in supramolecular chemistry.

- Data Gaps: Limited information on the environmental and toxicological profiles of these compounds restricts their industrial or pharmaceutical adoption. Further studies on reactivity, solubility, and ecotoxicity are warranted.

Preparation Methods

Catalytic Hydrogenation of Imine Precursors

Catalytic hydrogenation represents a cornerstone in amine synthesis, particularly for cyclohexylamine derivatives. Patent WO2015159170A2 outlines a method for synthesizing chiral amines via imine intermediates. Adapting this approach, 4-isopropenylcyclohexylamine could be synthesized through the following steps:

-

Imine Formation : Condensation of 4-isopropenylcyclohexanone with a chiral amine (e.g., (S)-α-methylbenzylamine) in the presence of a dehydrating agent like molecular sieves.

-

Hydrogenation : Reduction of the imine intermediate using noble metal catalysts. Adam’s catalyst (platinum oxide) or ruthenium-based systems under hydrogen pressures of 50–350 bar facilitate selective reduction to the amine.

-

Optical Resolution : For enantiomerically pure products, chiral auxiliaries or enzymatic resolution may be employed .

Key parameters include:

-

Catalyst Selection : Ruthenium on activated carbon enhances hydrogenation efficiency for cyclic amines .

-

Temperature : Optimal activity occurs at 130–200°C, balancing reaction rate and catalyst stability .

-

Solvent Systems : Polar aprotic solvents (e.g., tetrahydrofuran) improve imine solubility and hydrogenation kinetics .

Reductive Amination of Ketones

Reductive amination offers a single-step route to amines by reacting ketones with ammonia or amines under reducing conditions. For this compound:

-

Substrate Preparation : 4-Isopropenylcyclohexanone serves as the ketone precursor.

-

Ammonia Integration : Gaseous ammonia or ammonium salts are introduced under high-pressure hydrogen.

-

Reduction : Catalytic transfer hydrogenation with palladium or nickel catalysts yields the target amine.

Patent EP0293739A1 highlights the use of sodium hydride and dimethyl sulfoxide (DMSO) for similar transformations, though adaptations for amine synthesis may require milder bases to prevent ketone decomposition.

Electrochemical Oxidation and Subsequent Functionalization

Electrochemical methods provide an alternative route for synthesizing complex amines. As described in EP0293739A1 , electrochemical oxidation of toluene derivatives in methanol generates aldehydes, which can be functionalized into amines:

-

Electrochemical Setup : An undivided cell with graphite electrodes facilitates the oxidation of 4-isopropenyltoluene in methanol.

-

Aldehyde Formation : The reaction produces 4-isopropenylbenzaldehyde, isolated via fractional distillation.

-

Reductive Amination : The aldehyde is reacted with ammonia and hydrogenated to yield this compound.

This method avoids toxic reagents and leverages green chemistry principles, though scalability requires optimization of current density (e.g., 3.6 A/dm²) and electrolyte composition .

Grignard Reaction with Nitriles

The Grignard reagent approach enables carbon chain elongation while introducing amine functionalities:

-

Nitrile Preparation : 4-Isopropenylcyclohexylnitrile is synthesized via nucleophilic substitution of cyclohexyl halides with cyanide.

-

Grignard Addition : Reaction with isopropylmagnesium bromide forms a tertiary alcohol intermediate.

-

Reduction : Lithium aluminum hydride reduces the nitrile to the primary amine.

While this method is versatile, steric hindrance from the isopropenyl group may necessitate elevated temperatures or prolonged reaction times.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

-

Catalyst Deactivation : Noble metal catalysts (e.g., Ru, Pt) are susceptible to poisoning by amine products. Periodic catalyst regeneration or flow reactor systems mitigate this issue .

-

Stereochemical Control : Achieving enantiopure this compound requires chiral catalysts or resolution agents, increasing synthetic complexity .

-

Solvent Selection : Polar solvents (e.g., DMSO) enhance reaction rates but may complicate product isolation. Trade-offs between solubility and purification efficiency must be evaluated.

Q & A

What are the critical safety protocols for handling 4-Isopropenylcyclohexylamine in laboratory settings?

Level: Basic

Answer:

- Personal Protective Equipment (PPE): Use impermeable gloves (e.g., nitrile) inspected for integrity before use. Select gloves based on manufacturer-tested penetration times and degradation rates for cyclohexylamine derivatives .

- Respiratory Protection: For short-term exposure, use NIOSH-approved respirators with organic vapor filters. For prolonged handling, employ self-contained breathing apparatus (SCBA) in ventilated fume hoods .

- Storage: Keep containers tightly sealed in dry, well-ventilated areas away from ignition sources. Store upright to prevent leakage .

Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Level: Basic

Answer:

- Chromatography: Use HPLC with UV detection (λ = 210–260 nm) for quantifying impurities. GC-MS with a polar capillary column (e.g., DB-WAX) is ideal for volatile byproduct analysis .

- Spectroscopy: Confirm structure via H/C NMR in CDCl₃ (δ 1.2–2.8 ppm for cyclohexyl protons; δ 120–140 ppm for unsaturated carbons). FT-IR peaks at ~1640 cm⁻¹ (C=C stretch) and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

How should researchers design experiments to optimize the synthesis of this compound?

Level: Advanced

Answer:

- DoE (Design of Experiments): Apply factorial designs to test variables (e.g., temperature, catalyst loading). For example, vary reaction temperatures (80–120°C) and amine/ketone ratios (1:1 to 1:3) to maximize yield .

- Reproducibility: Document batch-specific parameters (e.g., stirring rate, solvent purity) and use internal standards (e.g., deuterated analogs) for NMR quantification .

How can contradictions in spectral data for this compound derivatives be resolved?

Level: Advanced

Answer:

- Data Triangulation: Cross-validate NMR and MS results with computational tools (e.g., DFT calculations for expected C shifts). Compare retention times in HPLC/GC-MS against authenticated reference standards .

- Error Analysis: Quantify instrumental uncertainties (e.g., ±0.01 ppm for NMR, ±5% for GC-MS peak areas) and report confidence intervals in publications .

What methodologies assess the stability of this compound under varying storage conditions?

Level: Advanced

Answer:

- Accelerated Aging Studies: Store samples at 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation products (e.g., oxidation at the isopropenyl group) .

- Light Sensitivity Tests: Expose samples to UV light (254 nm) and monitor photolytic decomposition via UV-Vis spectroscopy (absorbance shifts >5% indicate instability) .

How can researchers formulate hypotheses about this compound’s reactivity in novel catalytic systems?

Level: Advanced

Answer:

- Literature Gap Analysis: Use SciFinder or Reaxys to identify understudied reaction pathways (e.g., asymmetric hydrogenation of the cyclohexenyl group). Prioritize hypotheses addressing mechanistic ambiguities .

- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict transition states and regioselectivity in nucleophilic additions .

What ethical considerations apply to publishing research on this compound?

Level: Basic

Answer:

- Data Integrity: Disclose all synthetic attempts, including failed reactions, to avoid publication bias. Adhere to COPE guidelines for plagiarism and authorship disputes .

- Safety Compliance: Explicitly state adherence to institutional biosafety protocols (e.g., waste disposal under 40 CFR Part 261) .

How can interdisciplinary applications of this compound be systematically explored?

Level: Advanced

Answer:

- Collaborative Frameworks: Partner with material scientists to test its utility in polymer cross-linking (monitored via DSC for Tg changes) or with pharmacologists for cytotoxicity screening (MTT assays) .

- High-Throughput Screening: Use automated liquid handlers to evaluate its efficacy in catalyst libraries (e.g., enantioselective alkylation) .

What strategies troubleshoot low yields in this compound synthesis?

Level: Advanced

Answer:

- Byproduct Identification: Employ LC-QTOF-MS to detect trace intermediates (e.g., Michael adducts). Optimize quenching steps to minimize side reactions .

- Catalyst Screening: Test palladium/phosphine complexes for selective amine protection, comparing turnover numbers (TON) across ligands .

How should research questions about this compound align with funding priorities?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.